isobutyl 4-oxo-4H-chromene-2-carboxylate
Description
Significance of the Chromene Moiety as a Privileged Structure in Drug Discovery
The chromene ring system, and specifically its oxidized form, the chromone (B188151) (4H-chromen-4-one), is widely recognized as a "privileged structure" in the field of drug discovery. researchgate.netresearchgate.netnih.govnih.gov This designation is given to molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of new therapeutic agents. researchgate.netnih.gov The versatility of the chromene and chromone cores allows them to interact with a wide array of cellular receptors and enzymes. researchgate.net
This structural versatility translates into an exceptionally broad spectrum of pharmacological activities. researchgate.netorientjchem.org Derivatives built upon the chromene scaffold have demonstrated a multitude of biological effects, including:
Anticancer orientjchem.orgnih.gov
Anti-inflammatory researchgate.netnih.gov
Antiviral researchgate.netresearchgate.net
Antimicrobial orientjchem.orgfrontiersin.orgnih.gov
Antioxidant researchgate.netresearchgate.net
Antidiabetic researchgate.netnih.gov
Anticoagulant orientjchem.org
Anticonvulsant orientjchem.org
Neuroprotective nih.gov
The chromone moiety is a key component of numerous flavonoids, such as flavones and isoflavones, which are ubiquitous in the plant kingdom. researchgate.netnih.gov The proven efficacy and low toxicity profile of many chromone-based compounds have made them an attractive starting point for medicinal chemists in the design and synthesis of novel drugs. nih.gov
Contextualizing Isobutyl 4-Oxo-4H-chromene-2-carboxylate within the Chromone-2-carboxylate Class
This compound belongs to the chromone-2-carboxylate class of compounds. This class is characterized by the chromone (4-oxo-4H-chromene) core with a carboxylate group attached at the 2-position of the pyrone ring. The parent compound of this series is chromone-2-carboxylic acid. nih.govmedchemexpress.com
The specific identity of each member of this class is determined by the ester group attached to the carboxyl function. In the case of the title compound, this is an isobutyl group. This seemingly minor variation can significantly influence the molecule's physicochemical properties. For instance, the isobutyl group in this compound imparts greater lipophilicity (fat-solubility) compared to smaller ester groups like ethyl or isopropyl. vulcanchem.com This change can, in turn, affect the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, and potentially its biological activity. vulcanchem.com
A potential synthetic route for this compound can be inferred from established methods for similar analogs. vulcanchem.com One common approach involves the condensation of a 2-hydroxyacetophenone (B1195853) with a dialkyl oxalate (B1200264) in the presence of a base, followed by cyclization to form the chromone ring. vulcanchem.com For the synthesis of the isobutyl ester, this would involve using diisobutyl oxalate. vulcanchem.com
| Compound Name | Core Structure | Group at Position 2 | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Chromone-2-carboxylic acid | 4-Oxo-4H-chromene | -COOH | C₁₀H₆O₄ | 190.15 |
| Ethyl 4-oxo-4H-chromene-2-carboxylate | 4-Oxo-4H-chromene | -COOCH₂CH₃ | C₁₂H₁₀O₄ | 218.20 |
| This compound | 4-Oxo-4H-chromene | -COOCH₂CH(CH₃)₂ | C₁₄H₁₄O₄ | 246.26 |
Data for this table was compiled from public chemical databases. nih.govnih.gov
Overview of Current Research Trajectories for Chromene-Derived Compounds
The diverse biological activities of the chromene scaffold ensure it remains a dynamic area of research. Current investigations are largely focused on refining the therapeutic potential of these compounds through several key trajectories.
One of the most prominent areas of research is in oncology . Scientists are actively developing novel chromene derivatives with potent and selective anticancer activity. orientjchem.orgresearchgate.net A significant focus is on overcoming drug resistance; for example, new chromene compounds have been synthesized and tested for their efficacy against aggressive cancers like triple-negative breast cancer (TNBC). nih.gov Structure-activity relationship (SAR) studies are crucial in this effort, helping to identify which chemical modifications on the chromene core lead to enhanced cytotoxicity against cancer cells. orientjchem.orgresearchgate.net For instance, research has shown that substitutions at specific positions, such as the 2, 3, 4, and 7-positions of the chromene ring, can be essential for cytotoxic activity. researchgate.net
Another major research trajectory involves the development of novel and efficient synthetic methodologies . uobaghdad.edu.iqresearchgate.net There is a strong emphasis on "green chemistry" approaches, which aim to reduce the environmental impact of chemical synthesis by using sustainable materials, non-toxic catalysts, and milder reaction conditions. researchgate.net Techniques such as microwave-assisted synthesis are being employed to improve reaction yields and reduce reaction times. researchgate.net Furthermore, researchers are developing innovative one-pot procedures to construct the chromone-2-carboxylate scaffold from different starting materials, which can accelerate the discovery of new bioactive molecules. nih.gov
Finally, research continues to explore the full therapeutic breadth of chromene derivatives. Beyond cancer, there is ongoing interest in their potential for treating neurodegenerative diseases, inflammatory conditions, and infectious diseases. nih.govnih.gov The goal is to create multi-target-directed ligands, where a single chromone-based molecule can modulate several biological targets involved in a complex disease, potentially leading to more effective treatments. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26g/mol |
IUPAC Name |
2-methylpropyl 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-9(2)8-17-14(16)13-7-11(15)10-5-3-4-6-12(10)18-13/h3-7,9H,8H2,1-2H3 |
InChI Key |
KYZHURLEMJKRAV-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Exploration of Derivatives and Analogs of the 4 Oxo 4h Chromene 2 Carboxylate Scaffold
Design and Synthesis of Substituted Chromene-2-carboxylate Derivatives
The synthesis of substituted chromene-2-carboxylate derivatives is a cornerstone of medicinal chemistry research, aimed at exploring the therapeutic potential of this versatile scaffold. A variety of synthetic methodologies have been developed to allow for precise modifications at multiple positions of the chromene ring.
One-pot multicomponent reactions are frequently employed for their efficiency and atom economy. For instance, an efficient, solvent-free, one-pot cascade reaction has been developed to synthesize 4-oxo-4H-chromene-2-carboxylate derivatives from commercially available diethyl acetylenedicarboxylate (B1228247) and phenols. researchgate.net This method, utilizing pyridine (B92270) and polyphosphoric acid as catalysts, offers advantages such as short reaction times and mild conditions. researchgate.net Another approach involves the reaction of 4-hydroxycoumarins with β-nitroalkenes in an alcoholic medium, which proceeds through a Michael adduct intermediate followed by an alkoxide ion-mediated rearrangement to yield 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives. organic-chemistry.orgnih.gov
The synthesis often begins with substituted phenols or salicylic aldehydes, which serve as foundational building blocks. For example, a three-step procedure to obtain 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide starts with the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, followed by hydrolysis to the carboxylic acid, and finally amidation. rsc.org Catalytic condensation between various salicylic aldehydes and nitroalkenes is another common strategy to produce substituted 2H-chromene derivatives. nih.gov
These synthetic routes are highly adaptable, allowing for the introduction of a wide range of substituents onto the chromene core. Modifications can be made at various positions, such as the 2-, 6-, and 8-positions, with different functional groups to investigate their impact on biological activity. acs.org For example, the introduction of halogens like fluorine and chlorine at the 6-position of 2H-chromene derivatives has been shown to enhance potency in certain biological contexts. nih.gov The versatility of these synthetic strategies is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.govacs.org
Below is a table summarizing key synthetic methods for preparing substituted chromene-2-carboxylate derivatives:
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Resulting Derivative Type |
|---|---|---|---|
| One-Pot Cascade Reaction | Diethyl acetylenedicarboxylate, Phenols | Pyridine, Polyphosphoric acid, Solvent-free | 4-Oxo-4H-chromene-2-carboxylates researchgate.net |
| Alcohol-Mediated Rearrangement | 4-Hydroxycoumarins, β-Nitroalkenes | Alcoholic medium, Triethylamine (TEA) | 4-Oxo-2-aryl-4H-chromene-3-carboxylates organic-chemistry.orgnih.gov |
| Multi-Step Synthesis | Acetophenone derivative | 1. Diethyl oxalate (B1200264), Sodium ethoxide; 2. HCl; 3. PyBOP, Aniline | 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide rsc.org |
| Catalytic Condensation | Salicylic aldehydes, Nitroalkenes | Catalytic conditions | Substituted 2H-Chromenes nih.gov |
| Base-Mediated Aldol Condensation | Substituted phenols, β-ketoesters | Microwave irradiation | Substituted Chroman-4-ones and Chromones acs.org |
Incorporation of Diverse Functional Groups and Heterocyclic Moieties
To expand the chemical space and biological activity of the chromene scaffold, researchers have focused on incorporating a variety of functional groups and heterocyclic systems. These modifications can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
For example, a novel method has been developed for the synthesis of 3-(2-quinolyl) chromones through a tandem reaction from ynones and quinoline N-oxides. researchgate.net This approach, which can also be applied to synthesize 3-(1-isoquinolyl) and 3-(2-pyridyl) chromones, proceeds without the need for transition metals. researchgate.net The resulting heteroarene-containing chromones are of significant interest in pharmaceutical chemistry. researchgate.net
Another strategy involves the amidation of the chromene-2-carboxylic acid with various substituted anilines. Using coupling agents like 1,1'-carbonyldiimidazole (CDI), a series of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives have been synthesized. orientjchem.org This approach allows for the introduction of a wide range of substituted phenyl rings, providing a library of compounds for biological evaluation. orientjchem.org
The fusion of oxazole and isoxazole rings to the chromene scaffold represents an advanced design strategy to create rigid, polycyclic systems with unique three-dimensional shapes. These fused systems can orient substituents in specific spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets. While the direct fusion of oxazole and isoxazole systems to the isobutyl 4-oxo-4H-chromene-2-carboxylate core is a specific area of research, the broader principle of fusing heterocyclic rings to chromene is well-established. For instance, the reaction of chromone (B188151) derivatives with reagents like cyanoacetamide can lead to the formation of fused pyrano[2,3-f]chromene systems, demonstrating the feasibility of constructing complex polycyclic structures based on the chromene core. researchgate.net
Sulfonamide and dithiocarbamate moieties have been successfully incorporated into the chromene structure to explore new therapeutic avenues. The sulfonamide group is a well-known pharmacophore found in numerous approved drugs, valued for its ability to form strong hydrogen bonds and its chemical stability. Dithiocarbamates are also recognized for their diverse biological activities.
A series of chromone derivatives bearing various dithiocarbamate moieties have been designed and synthesized through a three-component reaction. researchgate.net This work identified compounds like (3-chloro-4-oxo-4H-chromen-2-yl)methyl piperidine-1-carbodithioate as having significant in vitro antitumor activity. researchgate.net
Similarly, the synthesis of (4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivatives combines the chromene and sulfonamide moieties into a single scaffold. researchgate.net This molecular hybridization aims to leverage the biological activities associated with both structural motifs. researchgate.net
Development of Hybrid Chromene-Based Molecular Architectures
The development of hybrid molecules, where the chromene scaffold is linked to another distinct pharmacophore, is a modern strategy in drug design. This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine different modes of action to achieve a synergistic therapeutic effect.
One example of this approach is the synthesis of chromone carboxamide derivatives. rsc.org A three-step synthetic procedure can yield compounds like 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide, which links the chromene core to a substituted phenyl ring via a carboxamide linker. rsc.org This modular synthesis allows for the creation of a diverse chemical library by varying the components on either side of the linker. rsc.org
Another strategy involves creating chromone derivatives that incorporate other heterocyclic systems, such as quinolyl, isoquinolyl, or pyridyl groups. researchgate.net These hybrid structures are of significant interest in pharmaceutical chemistry due to the potential for novel biological activities arising from the combination of different heterocyclic systems. researchgate.net
Rational Design of Libraries for Structure-Activity Relationship (SAR) Studies
The systematic exploration of how structural modifications affect the biological activity of a compound is known as a Structure-Activity Relationship (SAR) study. The rational design of compound libraries is essential for conducting effective SAR studies on the 4-oxo-4H-chromene-2-carboxylate scaffold.
Researchers design and synthesize series of analogs where specific positions on the chromene ring are systematically modified. For example, a study on 2H-chromene derivatives as P2Y6 receptor antagonists involved the synthesis of new analogs with modifications at five different positions. nih.gov Substitutions with various halogens (fluorine, chlorine) and other groups at the 5, 6, 7, and 8 positions were explored to determine their effect on receptor affinity. nih.gov This systematic approach allowed the researchers to identify that 6-fluoro and 6-chloro substitutions enhanced potency, while substitutions at other positions reduced affinity. nih.gov
Another SAR study focused on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors. acs.org A library of compounds was synthesized to explore the impact of substituents at the 2-, 6-, and 8-positions. The study found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for inhibitory activity. acs.org
The data gathered from these SAR studies are crucial for identifying the key structural features required for a desired biological effect and for guiding the design of more potent and selective next-generation compounds.
The following table outlines examples of systematic modifications made to the chromene scaffold for SAR studies:
| Scaffold | Position(s) Modified | Types of Substituents Explored | Biological Target/Goal | Key SAR Finding |
|---|---|---|---|---|
| 2H-Chromene | 5, 6, 7, 8 | Halogens (F, Cl), Triethylsilylethynyl | P2Y6 Receptor Antagonism nih.gov | 6-Fluoro and 6-chloro substitutions enhanced potency. nih.gov |
| Chroman-4-one/Chromone | 2, 6, 8 | Alkyl chains, Electron-withdrawing groups | SIRT2 Inhibition acs.org | Larger, electron-withdrawing groups in the 6- and 8-positions were favorable. acs.org |
Preclinical Biological Activities of Isobutyl 4 Oxo 4h Chromene 2 Carboxylate and Its Derivatives
Antimicrobial Efficacy in In Vitro Models
Derivatives of the 4H-chromene scaffold have demonstrated notable activity against various microbial pathogens in laboratory settings.
The antibacterial potential of chromene-based compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria. One study reported the synthesis of 2-amino-4H-chromene derivatives that showed promising activity against Klebsiella planticola and Micrococcus luteus. nih.gov Another investigation into novel chromene compounds, including azo chromophores, identified four derivatives with significant antimicrobial effects, exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 0.007 to 3.9 µg/mL against several human pathogens. nih.gov
Additionally, metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have been screened for their antibacterial properties against bacteria isolated from wound infections, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis. researchgate.net The results indicated that a Lanthanum complex was particularly effective against most of the tested bacteria, with Staphylococcus aureus being the most sensitive species. researchgate.net The enhanced permeability of the bacterial membrane in Gram-positive bacteria compared to Gram-negative bacteria may contribute to this sensitivity. researchgate.net
Table 1: Antibacterial Activity of Selected Chromene Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/Potency |
|---|---|---|
| 2-amino-4H-chromene derivatives | Klebsiella planticola, Micrococcus luteus | Promising activity reported. nih.gov |
| Azo chromophore-containing chromenes | Two Gram-positive and two Gram-negative bacteria | MIC values ranging from 0.007 to 3.9 µg/mL. nih.gov |
| Lanthanum complex of ethyl 2-oxo-2H-chromene-3-carboxylate | Staphylococcus aureus, E. coli, P. aeruginosa, P. mirabilis | Good antibacterial activity, especially against S. aureus. researchgate.net |
This table is for illustrative purposes and summarizes data from the referenced studies.
The 4H-chromene scaffold is also a source of compounds with significant antifungal properties. nih.gov A study focusing on new 1H-1,2,4-triazole functionalized chromenols found that twelve of the fourteen tested compounds were more active than the reference drugs, ketoconazole and bifonazole. nih.gov The most active compound, featuring a 2-(tert-butyl)-2H-chromen-2-ol substituent, showed MIC values ranging from 22.1 to 184.2 µM against a panel of eight fungi. nih.gov Trichoderma viride was identified as the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov
In another study, novel 4H-benzo[h]chromenes demonstrated remarkable inhibition against targeted fungi, with MIC values ranging from 0.007 to 0.49 µg/mL. nih.gov The combination of the chromene scaffold with other chemical moieties, such as azo dyes, has also yielded derivatives with potent activity against various fungal pathogens. nih.gov
Table 2: Antifungal Activity of Selected Chromene Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/Potency |
|---|---|---|
| 1H-1,2,4-triazole functionalized chromenols | Panel of eight fungi including Trichoderma viride and Aspergillus fumigatus | MIC values as low as 22.1 µM; more active than ketoconazole and bifonazole. nih.gov |
| 4H-benzo[h]chromenes | Various fungi | MIC values ranging from 0.007 to 0.49 µg/mL. nih.gov |
This table is for illustrative purposes and summarizes data from the referenced studies.
The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Derivatives of 4H-chromen-4-one have been identified as promising leads in this area. nih.gov A series of these compounds, developed through scaffold morphing of a known antitubercular agent, were tested for their activity. One compound, designated 8d, was found to be active against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov The 4H-chromene scaffold is recognized for its potential in developing new antitubercular drugs. orientjchem.org
Antineoplastic and Cytotoxic Potential in Preclinical Cell Lines
Derivatives of 4-oxo-4H-chromene have been extensively studied for their cytotoxic effects against a variety of cancer cell lines, revealing their potential as anticancer agents. orientjchem.org
Numerous studies have demonstrated the potent cytotoxic activity of 4H-chromene derivatives across a panel of human cancer cell lines.
A549 (Lung Carcinoma): Certain 4-aryl-4H-chromenes have shown selective targeting of cancer cells, with one 6-methyl-3-nitro-4H-chromene-2-amine derivative exhibiting an IC50 value of 4 ± 0.35 µM against the A549 cell line. orientjchem.org Other synthesized 4H-chromenes also showed over 50% activity against A549 tumor cells. nih.govfrontiersin.org
MCF-7 (Breast Adenocarcinoma): Chromane-2,4-dione derivatives, related to the chromene scaffold, showed higher cytotoxic potency compared to chromen-4-one counterparts, though specific activity against MCF-7 was moderate (IC50 of 68.4 ± 3.9 µM for the most active derivative). nih.gov Other novel 4H-chromene-based azo chromophores displayed significant antiproliferative activity against MCF-7 cells, with IC50 values ranging from 0.3 to 2 µg/mL. nih.govfrontiersin.org
HCT-116 (Colon Carcinoma): Flavanones incorporated with chromenes have shown remarkable potency against HCT-116 cells, with IC50 values in the range of 1.08–2.42 µg/mL. nih.govfrontiersin.org
HepG-2 (Hepatocellular Carcinoma): Similar to HCT-116 and MCF-7, 4H-chromene-based azo chromophores exhibited high potency against the HepG-2 cancer cell line, with IC50 values between 0.3 to 2 µg/mL. nih.govfrontiersin.org
HL60 (Promyelocytic Leukemia): Chromane-2,4-dione derivatives displayed notable cytotoxicity against HL-60 cells, with one compound showing an IC50 of 42.0 ± 2.7 µM. nih.gov A stable analogue of a 4H-chromene derivative, sHA 14-1, has been shown to mitigate drug resistance in leukemia cells. researchgate.net
Table 3: In Vitro Cytotoxicity of Selected Chromene Derivatives
| Cell Line | Compound Class/Derivative | IC50 / Activity |
|---|---|---|
| A549 (Lung) | 6-methyl-3-nitro-4H-chromene-2-amine derivative | 4 ± 0.35 µM orientjchem.org |
| MCF-7 (Breast) | 4H-chromene-based azo chromophores | 0.3 to 2 µg/mL nih.govfrontiersin.org |
| HCT-116 (Colon) | Flavanones incorporated with chromenes | 1.08–2.42 µg/mL nih.govfrontiersin.org |
| HepG-2 (Liver) | 4H-chromene-based azo chromophores | 0.3 to 2 µg/mL nih.govfrontiersin.org |
| HL60 (Leukemia) | Chromane-2,4-dione derivative | 42.0 ± 2.7 µM nih.gov |
This table is for illustrative purposes and summarizes data from the referenced studies.
The anticancer effects of 4-oxo-4H-chromene derivatives are attributed to their interaction with various cellular targets and pathways.
One of the key mechanisms identified is the induction of apoptosis. nih.gov Studies on 4-aryl-4H-chromenes have shown that they can act as potent inducers of apoptosis. nih.gov For instance, the cytotoxic effects of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide were found to be mediated by the generation of reactive oxygen species, collapse of the mitochondrial membrane potential, and cell cycle arrest, ultimately leading to apoptosis. nih.gov
Another significant mechanism is the inhibition of tubulin polymerization. nih.gov A novel synthesized chromene, compound 4e, was found to be a weak inhibitor of tubulin polymerization in vitro, yet it displayed very strong cytotoxicity in cellular assays, suggesting that additional mechanisms contribute to its anticancer activity. nih.gov
Furthermore, research has pointed to the involvement of the endoplasmic reticulum (ER) stress pathway. The derivative MCC1734 was shown to trigger ER stress, evidenced by the activation of key signaling proteins such as p-PERK, p-eIF2α, ATF4, and CHOP, which are part of the unfolded protein response that can lead to apoptosis. nih.gov
Role as Microtubule Inhibitors
Information regarding the specific role of isobutyl 4-oxo-4H-chromene-2-carboxylate or its direct derivatives as microtubule inhibitors is not detailed in the provided search results.
Enzyme Inhibition and Modulation Studies
Derivatives of the 4-oxo-4H-chromene scaffold have been the subject of numerous studies to evaluate their potential as inhibitors or modulators of various clinically relevant enzymes. These investigations are crucial for understanding the therapeutic applications of this class of compounds in diseases ranging from cancer to neurodegenerative disorders.
Carbonic Anhydrase (hCA I, II, IX, XII) Inhibition and Isoform Selectivity
Chromone (B188151) derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, with a noteworthy selectivity for tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.govtandfonline.com This selectivity is a critical attribute for developing potential anticancer agents, as non-specific inhibition of CAs can lead to undesirable side effects. mdpi.com
Research on 2H-chromene and 7H-furo-chromene derivatives demonstrated that most compounds in the series inhibit CA isoforms IX and XII without significant activity against hCA I and II. nih.govtandfonline.com The substitution pattern on the chromene scaffold was found to influence the potency of the inhibition, but the selectivity for the cancer-associated isoforms was generally conserved. nih.govtandfonline.com Similarly, a series of chromene-based sulfonamides showed interesting inhibitory activity against hCA IX and XII. mdpi.com Structure-activity relationship (SAR) studies revealed that an unsubstituted 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide was beneficial for hCA IX inhibition. nih.gov The introduction of methyl groups at various positions influenced the activity, but several derivatives remained more active than the reference drug acetazolamide (AAZ) against hCA IX. nih.gov For hCA XII, some derivatives exhibited potent inhibition with Ki values in the low nanomolar range. nih.gov
| Compound | Target Isoform | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Unsubstituted 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) | hCA XII | 20.1 nM | nih.gov |
| Compound 6h | hCA XII | 22.6 nM | nih.gov |
| Compound 5h | hCA XII | 26.8 nM | nih.gov |
| Compound 6i | hCA I | 213.6 nM | mdpi.com |
| Compound 6e | hCA I | 246.7 nM | mdpi.com |
| Acetazolamide (AAZ) - Reference | hCA XII | 5.7 nM | nih.gov |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The chromone scaffold has been utilized to develop inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Hybrids combining the chromone structure with tacrine, a known cholinesterase inhibitor, have shown particularly high potency. nih.govdrugbank.com
These novel tacrine-4-oxo-4H-chromene hybrids were found to inhibit human AChE and BChE at nano- and picomolar concentrations, demonstrating greater potency than tacrine itself. nih.gov For instance, certain amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated, with one compound (4k) showing significant potency against BChE with an IC₅₀ value of 0.65 µM and exhibiting a competitive-type inhibition. nih.gov SAR studies indicated that substitutions at different positions on the chromone ring played a crucial role in enhancing inhibitory potency, with increased bulkiness favoring BChE inhibition. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 3e (Chromone Derivative) | AChE | 0.24 µM | researchgate.net |
| Compound 3e (Chromone Derivative) | BChE | 6.29 µM | researchgate.net |
| Compound 4k (Amino-7,8-dihydro-4H-chromenone) | BChE | 0.65 µM | nih.gov |
| Compound 4c (Amino-7,8-dihydro-4H-chromenone) | BChE | 0.89 µM | nih.gov |
| Compound 4d (Amino-7,8-dihydro-4H-chromenone) | BChE | 1.19 µM | nih.gov |
β-Secretase Inhibition
β-Secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it is a key enzyme in the production of neurotoxic amyloid-β (Aβ) peptides. nih.govfrontiersin.orgnih.gov Chromone derivatives have emerged as a promising class of BACE-1 inhibitors. nih.gov
Studies on chromone glycosides isolated from Aloe vera and Aloe nobilis revealed significant inhibitory activity against BACE-1. elsevierpure.com For example, one compound showed an IC₅₀ value of 20.5 µM and was also able to inhibit Aβ₁₋₄₂ production in neuroblastoma cells. elsevierpure.com Furthermore, the development of tacrine-4-oxo-4H-chromene hybrids has yielded multifunctional agents that not only inhibit cholinesterases but are also potent inhibitors of human BACE-1, often more so than parent flavonoid compounds like apigenin. nih.govdrugbank.comsemanticscholar.org One such hybrid, compound 19, demonstrated a potent combined inhibition of both BACE-1 and cholinesterases, highlighting the potential of the chromone scaffold in creating multi-target-directed ligands for Alzheimer's therapy. nih.govdrugbank.com
| Compound Source/Type | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| Chromone Glycoside (from Aloe) | 39.0 µM | elsevierpure.com |
| Chromone Glycoside (from Aloe) | 20.5 µM | elsevierpure.com |
| Tacrine-4-oxo-4H-chromene Hybrid (Compound 19) | Potent BACE-1 Inhibition (Specific IC50 not provided) | nih.govdrugbank.com |
Cyclooxygenase (COX-2) and Lipoxygenase (LOX-5/15) Pathway Modulation
The chromene pharmacophore represents a novel class of selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). rjptonline.org Inflammation is a biological response to stimuli like infection or injury, and enzymes like COX and lipoxygenase (LOX) are central to this process. nih.govnih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory agents, as it may circumvent the side effects associated with selective COX-2 inhibition alone. nih.govnih.gov
Derivatives of 2H-chromene have been synthesized and screened for their anti-inflammatory activity. nih.gov In one study, several 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were found to be effective against TNF-α, a key pro-inflammatory cytokine. nih.gov Compound 5i was identified as particularly potent, showing a significant reduction in both TNF-α and IL-6 in an in vivo model. nih.gov SAR studies on chromone-amide derivatives indicated that the presence of electron-withdrawing groups at certain positions and electron-donating groups at others could enhance anti-inflammatory activity. nih.gov One such compound (5-9) showed optimal inhibitory activity against nitric oxide (NO) production with an EC₅₀ of 5.33 µM. nih.gov
| Compound | Activity/Target | Inhibitory Concentration (IC50/EC50) | Reference |
|---|---|---|---|
| Compound 5k | TNF-α Inhibition | 0.047 µM | nih.gov |
| Compound 5l | TNF-α Inhibition | 0.070 µM | nih.gov |
| Compound 8f | TNF-α Inhibition | 0.142 µM | nih.gov |
| Compound 5i | TNF-α Inhibition | 0.423 µM | nih.gov |
| Compound 5-9 | NO Production Inhibition | 5.33 µM (EC50) | nih.gov |
| Prednisolone - Reference | TNF-α Inhibition | 0.033 µM | nih.gov |
Monoamine Oxidase (MAO-B) Inhibition
Chromone-based compounds have been extensively investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.net MAO-B is a crucial enzyme target for the treatment of neurodegenerative disorders such as Parkinson's disease, as its inhibition can reduce the central metabolism of dopamine. nih.govnih.govnih.gov
Numerous studies have explored the structure-activity relationships of chromone derivatives to optimize their MAO-B inhibitory potential. mdpi.com It has been shown that substitutions at various positions of the chromone ring significantly impact potency and selectivity. mdpi.com For example, C6-benzyloxy substituted chromones with polar functional groups on C3 act as potent, reversible MAO-B inhibitors with IC₅₀ values in the low nanomolar range (e.g., 2.8 and 3.7 nM). nih.gov In contrast, substitutions at the C5 position lead to a dramatic decrease in potency. nih.gov Another study found that chromone 3-carboxylic acid is an effective and selective MAO-B inhibitor (IC₅₀ = 0.048 µM), whereas moving the carboxylic acid group to the C2 position reduces activity. mdpi.com One of the most potent inhibitors identified was a chromone derivative (HC4) with an ethoxy group on the B-ring, which exhibited an IC₅₀ value of 0.040 µM for MAO-B. researchgate.net
| Compound | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 6-[(3-bromobenzyl)oxy]chromone (acidic functional group on C3) | 2.8 nM | Not Provided | nih.gov |
| 6-[(3-bromobenzyl)oxy]chromone (aldehydic functional group on C3) | 3.7 nM | Not Provided | nih.gov |
| Compound HC4 | 0.040 µM | 0.035 µM | researchgate.net |
| Chromone 3-carboxylic acid | 0.048 µM | Not Provided | mdpi.com |
| Compound 3f | 0.09 µM | Not Provided | researchgate.net |
| Compound 14b (Chromane-2,4-dione derivative) | 638 µM | 94 µM | nih.gov |
Aldose Reductase Inhibition
Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govunipi.it Under hyperglycemic conditions, the increased activity of this pathway leads to the intracellular accumulation of sorbitol, causing osmotic stress and subsequent cellular damage. This process is strongly implicated in the development of long-term diabetic complications, including retinopathy, nephropathy, and neuropathy. nih.govmdpi.com Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for preventing or mitigating these complications. nih.gov
Derivatives of 4-oxo-4H-chromene have been identified as potent inhibitors of aldose reductase. nih.gov Structure-activity relationship studies on various 4-oxo-4H-chromen-2-carboxylic acids and related flavonoid compounds have been conducted to understand their mechanism of action. nih.gov These studies suggest that the chromone ring system is a key pharmacophore for interacting with the active site of the aldose reductase enzyme. The inhibitory activity is influenced by the specific substitutions on this core structure, indicating that derivatives like this compound are part of a chemical class with significant potential for developing new treatments for diabetic complications. nih.govmdpi.com
| Compound Class | Core Scaffold | Therapeutic Target | Relevance |
|---|---|---|---|
| Carboxylic Acid Derivatives | 4-oxo-4H-chromen-2-carboxylic acid | Aldose Reductase (AKR1B1) | Prevention of diabetic complications. nih.govmdpi.com |
| Flavonoids | Phenyl-substituted chromen-4-one | Aldose Reductase (AKR1B1) | Natural and synthetic compounds with inhibitory potential. nih.gov |
Inflammatory Kinase Inhibition (TBK1, IKKε)
TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are noncanonical IκB kinases that play crucial roles in innate immunity and inflammation. invivogen.com Elevated activity of these kinases is associated with chronic low-grade inflammation, a condition linked to obesity and type 2 diabetes. nih.govnih.gov Inhibition of TBK1 and IKKε has been shown to improve metabolic parameters in preclinical models and in a subset of patients with type 2 diabetes, making these kinases attractive therapeutic targets. nih.gov
The drug Amlexanox, which features a chromone-like core, is a known inhibitor of TBK1 and IKKε. invivogen.com Research into derivatives of Amlexanox has revealed important structure-activity relationships. Specifically, modifications to the carboxylic acid group on the core structure significantly impact the inhibitory potency and selectivity for TBK1 versus IKKε. nih.govescholarship.org Studies have shown that while the carboxylic acid moiety is important for potent inhibition of TBK1, its removal can enhance potency towards IKKε. nih.gov Replacing the carboxylic acid with bioisosteres, such as a tetrazole, has been found to improve potency against both kinases. escholarship.org These findings suggest that ester derivatives, such as this compound, belong to a class of compounds whose potency and selectivity for TBK1 and IKKε can be finely tuned through structural modifications of the carboxylate group.
| Compound | Modification | Effect on TBK1 Inhibition | Effect on IKKε Inhibition |
|---|---|---|---|
| Amlexanox | Carboxylic Acid | Potent Inhibition | Potent Inhibition |
| Amlexanox Analog | Removal of Carboxylic Acid | Decreased Potency (40-fold) nih.gov | Enhanced Potency (2-fold) nih.gov |
| Amlexanox Analog | Reduction to Primary Alcohol | Decreased Potency (30-fold) nih.gov | Modestly Reduced Potency nih.gov |
| Amlexanox Analog | Tetrazole Bioisostere | Improved Potency escholarship.org | Improved Potency escholarship.org |
Receptor-Mediated Activities
G Protein-Coupled Receptor (GPR55) Agonist/Antagonist Activity
G protein-coupled receptor 55 (GPR55) is a lipid-activated receptor that has emerged as a potential drug target for a variety of chronic conditions, including inflammation, neuropathic pain, and cancer. researchgate.netnih.gov The pharmacology of GPR55 is complex, as it interacts with a range of endogenous and synthetic ligands, including some cannabinoids. researchgate.net
A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to modulate GPR55 activity. researchgate.netacs.org These studies revealed that the chromone scaffold is a versatile template for developing both agonists and antagonists of GPR55. The specific functional outcome—whether the compound activates (agonist) or blocks (antagonist) the receptor—is highly dependent on the substitution patterns on the chromone ring. acs.org For instance, the introduction of a 6-chloro substituent combined with an 8-(3-((5-cyclohexylpentyl)oxy)benzamido) group resulted in a potent GPR55 agonist (PSB-18251) with an EC50 of 0.196 μM. researchgate.netacs.org Conversely, other derivatives, such as 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (PSB-18270), were identified as GPR55 antagonists with an IC50 of 3.96 μM. researchgate.netacs.org This demonstrates that the this compound scaffold can be systematically modified to achieve a spectrum of activities at the GPR55 receptor, from full agonism to antagonism. acs.org
| Compound ID | Activity | Potency |
|---|---|---|
| PSB-18251 | Agonist | EC50 = 0.196 μM researchgate.netacs.org |
| PSB-18337 | Partial Agonist | EC50 = 0.0400 μM researchgate.netresearchgate.net |
| PSB-18263 | Antagonist | IC50 = 8.23 μM researchgate.netacs.org |
| PSB-18270 | Antagonist | IC50 = 3.96 μM researchgate.netacs.org |
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel known as the primary cold sensor in humans. mdpi.com It is activated by low temperatures and cooling agents like menthol. nih.gov TRPM8 is implicated in pain signaling, particularly in conditions involving cold hypersensitivity, such as neuropathic pain and chemotherapy-induced cold allodynia. mdpi.commdpi.com Therefore, antagonists of the TRPM8 channel are being investigated as potential analgesics for these conditions. nih.gov
While direct studies on this compound are limited, related structures have shown activity as TRPM8 inhibitors. Specifically, various chroman derivatives have been prepared and investigated as TRPM8 antagonists. nih.gov The structural similarity between chroman and the chromene core suggests that this class of compounds could interact with the TRPM8 channel. Furthermore, studies on other classes of TRPM8 antagonists have shown that isobutyl amide moieties can contribute positively to antagonist activity, highlighting the potential relevance of the isobutyl group in designing TRPM8 modulators. mdpi.com This indicates that the 4-oxo-4H-chromene-2-carboxylate scaffold could serve as a foundation for developing novel TRPM8 antagonists.
Other Pharmacological Activities in Preclinical Investigations
Anti-Inflammatory Effects
Beyond the inhibition of specific inflammatory kinases, derivatives of the 4H-chromene scaffold have demonstrated broader anti-inflammatory activities in various preclinical models. Inflammation is a complex biological response involving numerous mediators, and compounds that can modulate these pathways are of significant therapeutic interest.
Several studies have shown that synthetic derivatives of 4H-chromene and related structures can effectively suppress key inflammatory markers. For instance, certain 4H-chromene derivatives have been shown to potently inhibit the production of nitric oxide (NO) induced by tumor necrosis factor-alpha (TNF-α) in chondrocytes. In other investigations, chromene derivatives demonstrated the ability to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated models. This body of research indicates that the chromone-2-carboxylate scaffold is a promising template for the design and development of new anti-inflammatory agents.
Antioxidant Activity
Chromene derivatives have been widely investigated for their antioxidant properties. researchgate.netnih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.
A study on a series of synthesized 4-hydroxycoumarin (a related benzopyran-2-one) derivatives demonstrated significant radical scavenging activity. mdpi.comresearchgate.net The evaluation included tests for total antioxidant capacity, scavenging of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydroxyl radicals, and inhibition of lipid peroxidation. mdpi.comresearchgate.net Certain derivatives, particularly those with N-thiazole motifs and additional hydroxyl groups, were identified as highly active. mdpi.com For instance, an N-thiazole derivative with a p-SO3H group (compound 4c in the study) showed a very high total antioxidant capacity (TAC). researchgate.net
Similarly, research into (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives confirmed their potent antiradical activity against the DPPH radical, which was predicted through in silico studies. eco-vector.com The synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides also yielded compounds with notable antioxidant activity when evaluated using rat brain homogenates. nih.gov
The mechanism of antioxidant action is believed to involve the donation of a hydrogen atom from a hydroxyl group attached to the chromene ring, which stabilizes the free radical. Quantum-chemical calculations have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating properties, is often localized on specific parts of the molecule, confirming the likelihood of antiradical properties. eco-vector.com
Table 1: Antioxidant Activity of Selected Chromene Derivatives
| Compound/Derivative Class | Assay | Results | Reference |
|---|---|---|---|
| 4-hydroxycoumarin derivatives | DPPH Radical Scavenging | IC50 values as low as 4.79 µg/mL | mdpi.com |
| 4-hydroxycoumarin derivatives | Hydroxyl Radical Scavenging | OH50 values as low as 5.94 µg/mL | mdpi.com |
| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-ones | DPPH Radical Scavenging | High activity reported | eco-vector.com |
| 4H-Chromene derivatives | DPPH Radical Scavenging | Good antioxidant activity compared to ascorbic acid | biointerfaceresearch.com |
Antihistaminic and Bronchodilatory Properties
The evaluation of chromene derivatives has extended to their potential as antiallergic and antihistaminic agents. rjptonline.org Certain synthetic analogues of chromenones have been assessed for these properties. rjptonline.org While the broader class of antihistamines has been shown to possess bronchodilatory effects, specific detailed research on this compound in this area is limited in the available literature. However, studies on other inhaled antihistamines, such as clemastine, have demonstrated a significant increase in specific airways conductance and protection against histamine-induced bronchoconstriction, suggesting a mechanism of competitive antagonism at H1 receptors. nih.gov This provides a basis for exploring similar activities within the chromene class of compounds.
Anticonvulsant Activity
The anticonvulsant potential of chromene and its derivatives is a significant area of pharmacological research. researchgate.netrjptonline.orgresearchgate.netnih.gov Numerous studies have demonstrated the efficacy of these compounds in various preclinical models of epilepsy.
A series of aroyl hydrazones of 2H-chromene and coumarin carbaldehydes were synthesized and evaluated for their anticonvulsant activity. researchgate.net One 2-furyl substituted 2H-chromene derivative (compound 8b in the study) showed the highest protection in both the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.net Importantly, none of the tested compounds in this series displayed neurotoxicity in the rota-rod test. researchgate.net
Further research on chalcone derivatives containing a coumarin moiety also revealed significant anticonvulsant activities in the MES seizure test. eurekaselect.com Some of these compounds showed promise as potential agents for treating depression in patients with epilepsy. eurekaselect.com The mechanism of action for some anticonvulsant derivatives is thought to involve the enhancement of GABAergic transmission, as suggested by docking studies on the gamma-aminobutyric acid (GABA-A) receptor. researchgate.net The presence of specific structural features, such as a Schiff base in the chroman nucleus, has been reported to increase antiepileptic activity. rjptonline.org
Table 2: Anticonvulsant Activity of Selected Chromene Derivatives
| Compound/Derivative Class | Seizure Model | Result (ED50) | Reference |
|---|---|---|---|
| 2-furyl substituted 2H-chromene (8b) | Maximal Electroshock (MES) | 12.51 mg/kg | researchgate.net |
| 2-furyl substituted 2H-chromene (8b) | Subcutaneous Pentylenetetrazole (scPTZ) | 127.10 mg/kg | researchgate.net |
| Furyl-substituted coumarin (4b) | Maximal Electroshock (MES) | 68.66 mg/kg | researchgate.net |
| Methoxyphenyl-substituted coumarin (4c) | 6-Hz test | 94.34 mg/kg | researchgate.net |
| N-(4'-oxo-2'-(aryl)thiazolidin-3'-yl)-3-carboxamido-2H-chromen-2-ones | Maximal Electroshock (MES) | Showed 43-64% protection at 100 mg/kg | researchgate.net |
Antidiabetic Activity (e.g., α-Glucosidase Inhibition)
Chromene derivatives have emerged as promising candidates for the management of type 2 diabetes, primarily through the inhibition of key carbohydrate-metabolizing enzymes like α-glucosidase. mdpi.comtandfonline.com α-Glucosidase inhibitors work by delaying the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. mdpi.commdpi.com
Several studies have reported significant α-glucosidase inhibitory activity from various chromene derivatives. mdpi.comnih.govresearchgate.net For example, a series of 2-amino-phenyldiazenyl-4H-chromene derivatives showed potent inhibition of α-glucosidase, with IC50 values ranging from 46.46 to 189.35 μM, which were compared to the standard drug acarbose (IC50 of 33.95 μM). tandfonline.com Another study on 6-sulfonamide-2H-chromene derivatives also identified compounds with potent α-glucosidase inhibitory activity, with some derivatives showing higher potency than acarbose. rsc.orgnih.gov
Natural sources have also yielded active compounds. Precocene-I, a chromene derivative isolated from the essential oil of Ageratum conyzoides, exhibited potent anti-diabetic activity with an IC50 of 0.26 mg/mL against α-glucosidase. nih.gov Similarly, chromone derivatives isolated from the marine fungus Penicillium thomii Maire displayed remarkable inhibition against α-glucosidase, with IC50 values significantly more potent than the acarbose positive control. mdpi.com
Table 3: α-Glucosidase Inhibitory Activity of Selected Chromene Derivatives
| Compound/Derivative Class | IC50 Value | Comparison Standard | Reference |
|---|---|---|---|
| 2-amino-phenyldiazenyl-4H-chromene derivative (4bd) | 46.46 µM | Acarbose (33.95 µM) | tandfonline.com |
| Penithochromone A | 268 µM | Acarbose (1.3 mmol) | mdpi.com |
| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | 0.548 ± 0.02 µg/mL | Acarbose (0.604 ± 0.02 µg/mL) | rsc.org |
| Precocene-I | 0.26 mg/mL | Acarbose | nih.gov |
Anticoagulant and Antihypertensive Properties
The benzopyran structure is the core of several clinically used anticoagulants, most notably warfarin, a coumarin derivative. hu.edu.jo This has prompted research into the anticoagulant properties of other synthetic chromene and coumarin derivatives. semanticscholar.org These compounds typically exert their effect by competitively inhibiting the action of vitamin K in the synthesis of prothrombin and other clotting factors. hu.edu.jo
A study focused on synthesizing and testing new coumarin derivatives reported that certain compounds exhibited potent anticoagulant activity, even greater than that of warfarin, as measured by the prothrombin time (PT). hu.edu.jo For instance, the compound 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile showed a PT of 21.30 seconds, compared to 14.60 seconds for warfarin. hu.edu.jo These findings highlight the potential for developing new antithrombotic agents from this class of compounds.
In addition to anticoagulant effects, chromene derivatives have been explored for antihypertensive properties. nih.gov
Antidepressant and Antitrypanosomal Activities
The diverse pharmacological profile of chromene derivatives also includes potential applications in treating depression and parasitic diseases like Chagas disease.
Antidepressant Activity: A series of chalcone derivatives incorporating a coumarin moiety were synthesized and evaluated in classic mouse models of depression. eurekaselect.com The forced swimming test revealed that most of the tested compounds significantly decreased immobility time, indicating antidepressant-like effects. eurekaselect.com Neurochemical analysis suggested that these effects may be mediated by an increase in serotonin levels in the brain. eurekaselect.com Coumarin derivatives, in general, have been noted for their potential antidepressant activities. rjptonline.org
Antitrypanosomal Activity: Chromene derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov A study involving natural chromenes isolated from Piper species and their synthetic derivatives found that many of these compounds, particularly those with electron-donating groups on the aromatic ring, exhibited potent trypanocidal activity. nih.gov The most active compound, [(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate], was found to be nearly four times more potent than the standard drug benznidazole, with an IC50 of 2.82 µM. nih.gov Further studies on benzo[h]chromene derivatives also demonstrated superior activity against T. cruzi compared to benznidazole. mdpi.com These results underscore the potential of the chromene scaffold in the development of new drugs for Chagas disease. nih.gov
**Table 4: Antitrypanosomal Activity of Selected Chromene Derivatives against *T. cruzi***
| Compound/Derivative | IC50 Value (µM) | Comparison Standard | Reference |
|---|---|---|---|
| [(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate] | 2.82 µM | Benznidazole (positive control) | nih.gov |
| Benzo[h]chromene alkyl diester (1a) | 19.2 µM | Benznidazole (54.7 µM) | mdpi.com |
| Benzo[h]chromene-triazole derivative (3f) | 24.7 µM | Benznidazole (54.7 µM) | mdpi.com |
Elucidation of Molecular Mechanisms of Action Preclinical
Inhibition of Key Enzymes and Signaling Pathways
Apoptosis Induction in Cancer Cells
Derivatives of the 4H-chromene scaffold have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. While direct studies on isobutyl 4-oxo-4H-chromene-2-carboxylate are not extensively documented in publicly available research, investigations into analogous compounds provide significant insights. For instance, a novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis. researchgate.net These compounds were shown to have cytotoxic activity specifically against proliferating cells. researchgate.net
Furthermore, in a study involving halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives on the MCF-7 breast cancer cell line, flow cytometry analysis confirmed that the tested compounds induced apoptosis. At their IC50 concentrations, these derivatives led to approximately 50% of the cell population entering early and late apoptotic stages, a finding that was consistent with results from MTT and LDH assays. mdpi.com The induction of apoptosis was further verified by fluorescence microscopy, which showed that a majority of the treated cells were in an apoptotic state. mdpi.com Similarly, certain flavonoid derivatives, which share the chromone (B188151) core structure, have been shown to induce apoptosis in resistant K562R cancer cells. nih.gov
Cell Cycle Arrest in Specific Phases (S, G1, G2/M)
The progression of the cell cycle is a tightly regulated process, and its disruption can lead to cell death. Several derivatives of 4H-chromene have been found to interfere with this process, causing cell cycle arrest at various phases. For example, a series of novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles were shown to provoke cell cycle disturbance in breast T-47D cancer cells, as evidenced by DNA flow cytometry. researchgate.net
In a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, flow cytometry was used to analyze the cell cycle distribution in the MCF-7 human breast cancer cell line. rsc.org The results indicated that the most effective derivative, 4-chloro-5-para-methoxyphenyl benzo[h]chromeno[2,3-d]pyrimidine, caused a significant alteration in the cell cycle phases. rsc.org While the majority of untreated MCF-7 cells were in the G1 phase (75.18%) and a smaller proportion in the S phase (22.87%), treatment with the compound led to a notable arrest, suggesting interference with the G1/S or G2/M checkpoints. rsc.org
Competitive and Non-Competitive Inhibition Kinetics
The enzymatic inhibitory activity of chromone derivatives has been a subject of investigation, with studies revealing specific kinetic mechanisms. In a study focused on amino-7,8-dihydro-4H-chromenone derivatives as potential agents for Alzheimer's disease management, the mechanism of inhibition for the most potent compound against butyrylcholinesterase (BChE) was determined through kinetic analysis. nih.gov
The Lineweaver-Burk plot for this derivative showed that as the inhibitor concentration increased, the Michaelis-Menten constant (K_m) also increased, while the maximum reaction velocity (V_max) remained unchanged. nih.gov This kinetic profile is characteristic of a competitive inhibitor , which competes with the substrate for binding to the active site of the enzyme. nih.gov
Table 1: Kinetic Analysis of a Potent Amino-7,8-dihydro-4H-chromenone Derivative against Butyrylcholinesterase
| Inhibitor Concentration | Apparent K_m | V_max | Inhibition Type |
| Increasing | Increases | Unchanged | Competitive |
This table illustrates the characteristic changes in kinetic parameters for competitive inhibition observed with an amino-7,8-dihydro-4H-chromenone derivative against BChE. nih.gov
Modulation of Drug Efflux Transporters (e.g., P-glycoprotein)
P-glycoprotein (P-gp) is a well-characterized efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by actively pumping chemotherapeutic agents out of the cell. The modulation of P-gp activity is a key strategy to overcome MDR. Several studies have shown that compounds containing the chromone scaffold, which is a type of flavonoid, can act as P-gp modulators. nih.govmednews.care
In a study on flavonoid derivatives, it was found that certain chromones could potentiate the cytotoxicity of daunorubicin (B1662515) in resistant K562 cancer cells. nih.gov These compounds were able to increase the intracellular accumulation of rhodamine-123, a known P-gp substrate, suggesting that they inhibit the efflux function of P-gp. nih.gov The most potent compound identified in this study, 5-hydroxy-2-(4-methylpiperazin-1-ylcarbonyl)chromone, was a more powerful P-gp inhibitor than the reference molecule, cyclosporin (B1163) A. nih.gov The proposed mechanism for this modulation by flavonoids involves direct interaction with the ATP-binding site, the steroid-binding site, or the substrate-binding site on P-glycoprotein. mednews.care
Ligand-Receptor Binding and Signal Transduction Modulation (e.g., β-arrestin recruitment)
Recent research has identified chromen-4-one derivatives as ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. Specifically, a series of chromen-4-one-2-carboxylic acid derivatives have been developed and evaluated as ligands for the lipid-activated GPCR, GPR55. acs.org
These studies utilized β-arrestin recruitment assays to determine the pharmacological profile of the synthesized compounds. acs.org β-arrestins are proteins that are recruited to activated GPCRs and play a crucial role in receptor desensitization and signaling. The results of these assays showed that the chromen-4-one derivatives exhibited a range of activities at GPR55, from full agonists to antagonists. acs.org For example, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as a potent GPR55 agonist, while 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid acted as an antagonist. acs.org
Table 2: Pharmacological Profile of Selected Chromen-4-one-2-carboxylic Acid Derivatives at GPR55
| Compound | Activity Profile | Potency (EC50/IC50) |
| 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | Agonist | 0.196 µM (EC50) |
| 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | Antagonist | 8.23 µM (IC50) |
| 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid | Dual GPR35/GPR55 Antagonist | 3.26 µM (IC50 for GPR55) |
This table summarizes the diverse pharmacological activities of specific chromen-4-one-2-carboxylic acid derivatives at the GPR55 receptor, as determined by β-arrestin recruitment assays. acs.org
These findings indicate that the chromone-2-carboxylic acid scaffold can be chemically modified to produce compounds with tunable efficacy at GPCRs, thereby modulating their downstream signaling pathways.
Structure Activity Relationship Sar Studies of Isobutyl 4 Oxo 4h Chromene 2 Carboxylate and Analogs
Influence of Substituent Position and Nature on Biological Potency and Selectivity
The biological activity of chromone (B188151) derivatives can be significantly modulated by the introduction of various substituents on the benzo portion of the chromone ring. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical determinants of both the potency and selectivity of the compounds. nih.govnih.gov
Research has shown that the substitution pattern on the chromone ring plays a pivotal role in the compound's biological profile. For instance, in the development of anti-inflammatory agents, the nature and size of the substituent at the C-3 position of the chromene scaffold were found to be important for COX-2 inhibitory activities. nih.gov A study on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives demonstrated that modifying the C-3 position led to compounds with potent and selective COX-2 inhibition. nih.gov
Similarly, studies on 4-aryl-4H-chromenes as potential antitumor agents have indicated that the C-4 position is critical for the structure-activity relationship. nih.gov Halogenation at the C-3 position of 4-aryl-4H-chromenes was found to greatly intensify antitumor potency. nih.gov The presence of an electron-donating or electron-withdrawing group on the carbon atom at the C-6 position can also alter the electron density of the system, thereby influencing its interaction with biological targets. nih.gov
The following table summarizes SAR findings for various substituted chromone derivatives, highlighting the impact of substituent placement on biological activity.
| Compound Series | Substituent Position(s) | Observed Effect on Activity | Reference |
| 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-ones | C-3 | Nature and size of substituent are important for COX-2 inhibitory activity. | nih.gov |
| 4-Aryl-4H-chromenes | C-2, C-3, C-4 | Substitutions at these positions can produce potent antitumor activity. | nih.gov |
| 4-Aryl-4H-chromenes | C-3 | Halogenation (F or Br) generally affords better cytotoxicity. | nih.gov |
| 3-Formyl chromone derivatives | C-6 | Electron-donating or -withdrawing groups influence electron density and biological interactions. | nih.gov |
| Flavanone-chromene hybrids | C-5 | A hydroxyl group at this position was part of the synthesized bioactive structures. | mdpi.com |
These findings collectively underscore that strategic placement of specific functional groups on the chromone scaffold is a key strategy for optimizing biological potency and achieving selectivity for desired therapeutic targets. nih.govnih.gov
Impact of the Ester Group on Activity Profiles
The ester functional group at the C-2 position of isobutyl 4-oxo-4H-chromene-2-carboxylate is a critical determinant of its physicochemical properties and biological activity. Modification of this ester group, for instance by altering the alkyl chain or replacing it with a bioisosteric equivalent like an amide, can lead to significant changes in the activity profile.
Studies involving the synthesis of chromone-2-carboxamide derivatives have shown that this modification can yield compounds with promising biological activities, such as anti-inflammatory and anticancer effects. researchgate.net In one study, a series of chromone carboxamides were evaluated for their ability to inhibit 5-lipoxygenase, a key enzyme in inflammatory pathways. The results indicated that hydrophilic chromone carboxamide derivatives demonstrated greater inhibitory activity. researchgate.net This suggests that the properties of the side chain at C-2, including its polarity and hydrogen bonding capacity, are crucial for modulating anti-inflammatory effects.
Furthermore, the conversion of the carboxylic acid at C-2 into various amides has been explored to develop potential anti-inflammatory drugs. nih.gov For example, 2-(2,4-dichloroanilido)- and 2-cyclohexylamido-3,6-diacetoxybenzo-(b)-furan, derived from a chromanone-2-carboxylic acid precursor, showed the strongest anti-inflammatory activity in a pharmacological screening. nih.gov This highlights the potential for enhancing potency by replacing the ester linkage with an amide bond and introducing varied substituents on the amide nitrogen.
The table below presents data on how modifications at the C-2 position from an ester to an amide can influence biological activity.
| Parent Structure | C-2 Modification | Resulting Compound Type | Observed Biological Activity | Reference |
| Chromone-2-carboxylic acid | Esterification | Chromone-2-carboxylate | Serves as a key scaffold for various bioactive compounds. | rsc.org |
| Chromone-2-carboxylic acid | Amidation | Chromone-2-carboxamide | Potent 5-lipoxygenase inhibitors (anti-inflammatory). | researchgate.net |
| Chromanone-2-carboxylic acid | Amidation with specific amines | 2-Anilido/Cyclohexylamido derivatives | Strong anti-inflammatory activity. | nih.gov |
Role of Fused Heterocyclic Rings on Pharmacological Properties
Fusing additional heterocyclic rings to the chromone scaffold creates more complex, rigid structures that can lead to novel pharmacological properties or enhanced activity. researchgate.netuniv.kiev.ua This strategy of "scaffold hopping" or molecular hybridization aims to combine the pharmacophoric features of different heterocyclic systems to interact more effectively with biological targets. univ.kiev.ua
Several studies have explored the synthesis and biological evaluation of chromones fused with various heterocyclic systems. For example, chromones modified with seven-membered heterocycles have been synthesized and investigated for their biological activities. researchgate.netuniv.kiev.ua The fusion of a pyrrolo[1,2-a]quinolin-7-one system to the chromone core at the C-2 and C-3 positions resulted in compounds with potential hypoglycemic and anabolic activities. univ.kiev.ua
The position of the fusion is also critical. Aminomethylation studies on chromones with a 2,3-fused indolizine (B1195054) or pyrroloquinoline ring showed that reactions occurred at specific active sites, leading to new derivatives with potential biological interest. univ.kiev.ua Similarly, the synthesis of 4H-benzo[h]chromenes, where a benzene (B151609) ring is fused at the 'h' face of the chromone, has led to the discovery of compounds with significant anticancer activity. nih.gov
The following table provides examples of chromone-fused heterocyclic systems and their associated pharmacological properties.
| Fused Heterocycle | Point of Fusion with Chromone | Resulting System | Reported Pharmacological Properties | Reference |
| Pyrroloquinoline | C-2, C-3 | 7H-Chromeno[3',2':3,4]pyrrolo[1,2-a]quinolin-7-one | Hypoglycemic and anabolic activities. | univ.kiev.ua |
| Benzene | 'h' face (C-7, C-8) | 4H-Benzo[h]chromene | Anticancer activity. | nih.gov |
| Seven-membered heterocycles (e.g., Benzothiazepine) | C-3 | 3-(2,3-dihydro-1,5-benzothiazepin-2-yl)chromones | Antimicrobial activity. | researchgate.net |
| Pyrazole | C-5, C-6 | Fused pyrazole-chromene | Modulation of NF-κB activation. | researchgate.net |
The fusion of heterocyclic rings to the chromone nucleus is a powerful strategy for expanding the chemical space and discovering compounds with unique and improved pharmacological profiles. ijrar.orgdrugbank.com
Stereochemical Considerations and Enantioselective Synthesis for Activity Enhancement
When a chromone derivative contains a chiral center, the different stereoisomers (enantiomers or diastereomers) can exhibit distinct biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and may interact preferentially with one stereoisomer over another. Therefore, controlling the stereochemistry through enantioselective synthesis is a critical aspect of modern drug design for enhancing therapeutic efficacy.
For instance, in a program to develop selective estrogen receptor modulators (SERMs), novel chromene derivatives were synthesized. nih.gov It was found that specific enantiomers, such as compound 7-(R), acted as potent SERMs, behaving as an antagonist in the uterus while showing beneficial agonist activity on bone and plasma lipids. nih.gov This highlights how a single enantiomer can be responsible for the desired therapeutic profile.
The development of methods for enantioselective synthesis is key to accessing these stereochemically pure compounds. While specific enantioselective syntheses for this compound are not detailed in the provided context, general methodologies for creating chiral heterocyclic compounds are well-established and applicable. For example, iridium-catalyzed asymmetric hydrogenation has been successfully used to produce both enantiomers of tetrahydroquinoxaline derivatives with high enantioselectivity simply by changing the solvent. rsc.org Such catalytic systems could potentially be adapted for the synthesis of chiral chromone analogs. The synthesis of chiral (S)-2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs also demonstrates the use of chiral starting materials (L-serine methyl ester) to build complex chiral heterocyclic systems. mdpi.com
The importance of stereochemistry is summarized in the table below.
| Compound Class | Stereochemical Feature | Significance | Reference |
| Chromene-derived SERMs | (R)-enantiomer | Responsible for the potent and selective biological activity. | nih.gov |
| Tetrahydroquinoxalines | (R) and (S) enantiomers | Accessible via enantioselective synthesis by adjusting reaction conditions. | rsc.org |
| Tetrahydropyrazino[1,2-a]indoles | (S)-configuration | Synthesized from a chiral pool starting material to achieve a specific stereochemistry. | mdpi.com |
These examples underscore the necessity of considering stereochemistry in the design of chromone-based therapeutic agents and the importance of developing enantioselective synthetic routes to enhance biological activity and specificity.
Correlation between Conformational Changes and Biological Activity
The three-dimensional shape, or conformation, that a molecule adopts is fundamental to its ability to interact with a biological target. irbbarcelona.org For flexible molecules like many chromone derivatives, multiple low-energy conformations can exist, but typically only one, the "bioactive conformation," is responsible for the biological effect. irbbarcelona.org Understanding the relationship between a molecule's conformational preferences and its activity is therefore essential for rational drug design.
Advanced techniques like rotational spectroscopy have been used to elucidate the precise structural and conformational preferences of the basic chromone scaffold. nih.govresearchgate.net These studies reveal that the chromone monomer has a defined equilibrium structure, and its interactions, such as hydrogen bonding with water molecules, occur at specific sites like the carbonyl group. researchgate.net Such foundational knowledge helps in predicting how derivatives might be oriented within a receptor's binding pocket.
For more complex chromone derivatives, conformational analysis helps to understand SAR. For example, in a study of chromone carboxamides with anti-inflammatory activity, conformational relationships were investigated to explain the observed biological data. researchgate.net The spatial arrangement of the amide side chain relative to the chromone ring system can influence its ability to fit into the active site of an enzyme like 5-lipoxygenase. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to model these interactions and predict the bioactive conformations of ligands. nih.gov These simulations can reveal key interactions, like hydrogen bonds or pi-pi stacking, that stabilize the ligand-receptor complex and are crucial for activity. researchgate.net
The concept of a bioactive conformational ensemble provides a framework for generating and analyzing these critical 3D structures to accelerate the drug discovery process. irbbarcelona.org
| Molecule/System | Method of Analysis | Key Finding | Reference |
| Chromone monomer | Rotational Spectroscopy | Determined the semi-experimental equilibrium structure of the chromone monomer. | nih.govresearchgate.net |
| Chromone monohydrate | Rotational Spectroscopy | Identified two distinct isomers stabilized by O-H···O and C-H···O hydrogen bonds to the carbonyl group. | researchgate.net |
| Chromone carboxamides | Conformational analysis | Used to explain the structure-activity relationships for 5-lipoxygenase inhibition. | researchgate.net |
| N-isobutyl carboxamide derivatives | Molecular Docking & MD Simulation | Showed that specific conformations interact with residues in the active site gorge of butyrylcholinesterase. | nih.gov |
Advanced Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a potential drug molecule (the ligand) might bind to a protein target. Studies on chromone-2-carboxamides and related structures have revealed key interaction patterns within the binding sites of various enzymes. nih.gov
For instance, docking studies of chromone-based compounds against the Pseudomonas aeruginosa PqsR protein, a receptor involved in quorum sensing, showed that most compounds had good predicted affinities, often higher than the native ligand. nih.gov Similarly, when various 4-oxo-4H-chromene-2-carboxamide derivatives were docked into the active sites of human carbonic anhydrase (hCA) isoforms, they demonstrated the ability to chelate the essential zinc ion, a critical interaction for inhibition. nih.gov These studies underscore the ability of the chromone (B188151) scaffold to orient itself effectively within protein active sites to engage in meaningful intermolecular interactions.
The binding of a ligand to a protein is stabilized by a combination of forces, primarily hydrogen bonds and hydrophobic interactions. For the chromone scaffold, the carbonyl oxygen and the ester or amide functionalities are key sites for hydrogen bonding.
Table 1: Representative Molecular Interactions of a Chromone Derivative with hCA Isoforms Data derived from studies on 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide.
| hCA Isoform | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| hCA I | Thr199 | Ala121, Leu198 |
| hCA II | Thr199, Thr200 | Pro201, Leu204 |
| hCA IX | Thr199 | Val121, Leu198 |
| hCA XII | Thr199, His64 | Val121, Val143 |
| Source: nih.gov |
Docking simulations can also provide a quantitative estimate of the binding affinity, typically expressed as a binding energy score in kcal/mol. Lower (more negative) values indicate a stronger, more favorable interaction. The predicted binding affinities for chromone derivatives vary depending on the specific target protein and the substituents on the chromone core.
For example, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed predicted binding free energies ranging from -7.5 to -9.6 kcal/mol against the HERA protein. In another study, docking of 6-isopropyl-3-formyl chromone against the insulin-degrading enzyme (IDE) resulted in a strong binding energy of -8.5 kcal/mol. nih.gov These values suggest that the chromone scaffold can serve as a basis for developing high-affinity ligands for diverse biological targets.
Table 2: Predicted Binding Affinities of Various Chromone Derivatives Against Different Protein Targets
| Chromone Derivative | Protein Target | Predicted Binding Energy (kcal/mol) |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA I | -6.49 |
| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | hCA II | -7.42 |
| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | -8.5 |
| 2-styrylchromone derivative | Monoamine oxidase B (MAO-B) | -8.23 |
| Source: nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For chromone derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their inhibitory potential.
A 3D-QSAR study on flavonoid derivatives as inhibitors of the breast cancer resistance protein (BCRP/ABCG2) revealed that shape and hydrophobicity were the most critical parameters for activity. researchgate.net Conversely, the model showed that hydrogen-bond donor capacity was an unfavorable feature for this specific activity. researchgate.net Such insights are invaluable for medicinal chemists, as they provide a rational basis for designing new derivatives with improved potency. For isobutyl 4-oxo-4H-chromene-2-carboxylate, the ester group removes the hydrogen bond donating capacity of the parent carboxylic acid, and the isobutyl chain increases hydrophobicity, features that align with the findings of this QSAR model.
Density Functional Theory (DFT) Calculations and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate optimized molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. nih.govd-nb.info
DFT calculations are used to find the lowest energy conformation of a molecule, known as its optimized geometry. This provides precise data on bond lengths, bond angles, and dihedral angles. For the parent compound, 4-oxo-4H-chromene-3-carboxylic acid, crystallographic data shows that the fused chromone ring system is essentially planar. researchgate.net
Theoretical calculations on various chromone derivatives using DFT with the B3LYP functional have reproduced experimental geometric parameters with good accuracy. d-nb.info For example, the C-O bond lengths within the pyrone ring are calculated to be approximately 1.36 Å, and the crucial C=O (carbonyl) bond length is around 1.22 Å, consistent with experimental findings. d-nb.info The C-O-C bond angle within the heterocyclic ring is typically calculated to be around 119-120°. d-nb.info
Table 3: Selected Optimized Geometrical Parameters for a Chromone Scaffold (DFT B3LYP)
| Parameter | Description | Calculated Value |
| Bond Lengths (Å) | ||
| C4=O10 | Carbonyl bond | ~1.22 Å |
| C2=C3 | Pyrone double bond | ~1.36 Å |
| O1-C2 | Ether linkage | ~1.37 Å |
| O1-C9 | Ether linkage | ~1.38 Å |
| **Bond Angles (°) ** | ||
| C2-O1-C9 | Ether angle | ~119.3° |
| C3-C4-C4a | Pyrone ring angle | ~120.5° |
| Source: d-nb.info |
DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of bonds.
For 4-oxo-4H-chromene-2-carboxylic acid and its complexes, the most characteristic vibrations are those of the carbonyl groups. mdpi.com The strong band corresponding to the C=O stretch of the pyrone ring (γ-pyrone) is typically observed around 1630-1640 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear at approximately 1577 cm⁻¹ and 1411 cm⁻¹, respectively. mdpi.com These computational and experimental spectroscopic analyses are crucial for confirming the molecular structure and understanding the bonding within the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and less stable.
In another study on 3-formyl chromone derivatives, the HOMO-LUMO gap was also investigated to confirm the bioactive nature of the compounds. nih.gov The investigation of these derivatives provides a framework for understanding the electronic properties of the broader chromone class. The introduction of an isobutyl ester group at the 2-position of the chromone ring is expected to influence the electronic distribution and, consequently, the HOMO and LUMO energy levels. The electron-donating nature of the alkyl group may slightly raise the HOMO energy level, potentially leading to a marginally smaller HOMO-LUMO gap compared to the parent carboxylic acid. This would theoretically suggest a slight increase in reactivity.
Table 1: Frontier Molecular Orbital Data for a Related Chromone Compound
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| Chromone-3-carboxylic acid | -5.6844 | -2.735 | 2.9494 | nih.gov |
This table presents data for a structurally related compound to provide context for the FMO analysis.
In Silico ADME Prediction for Drug-Likeness Assessment (excluding human trial data)
In silico absorption, distribution, metabolism, and excretion (ADME) studies are computational methods used to predict the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a molecule, helping to identify candidates with a higher probability of success in later development phases. One of the most common sets of rules for evaluating drug-likeness is Lipinski's Rule of Five.
Specific in silico ADME data for this compound is not available in the public domain. However, we can analyze its structure in the context of general principles and data for related compounds. Chromone derivatives, in general, have been noted for their potential as drug candidates with favorable drug-like characteristics. researchgate.net
The esterification of a carboxylic acid, such as 4-oxo-4H-chromene-2-carboxylic acid, to form an ester like the isobutyl derivative, is a common strategy to create prodrugs. scirp.org This modification can enhance properties like membrane permeability and oral bioavailability. The isobutyl group increases the lipophilicity of the molecule compared to the parent carboxylic acid, which can improve its ability to cross cell membranes. scirp.org However, this increased lipophilicity must be balanced, as excessively high values can lead to poor aqueous solubility and increased metabolic breakdown.
For a molecule to be considered "drug-like" under Lipinski's Rule of Five, it should generally meet the following criteria:
Molecular weight less than 500 Daltons.
LogP (a measure of lipophilicity) less than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Based on the structure of this compound, we can estimate its properties in relation to these rules. The molecular weight is well under 500. The number of hydrogen bond donors is zero, and the number of hydrogen bond acceptors (the oxygen atoms) is four. The LogP value would be higher than the parent carboxylic acid but is likely to remain within the acceptable range for drug-likeness.
In silico studies on other chromone derivatives have shown that they often possess favorable ADME properties. For example, a study on a series of 4-aryl-4H-chromene derivatives identified several compounds with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. bhu.ac.in
Table 2: Predicted Physicochemical Properties for Drug-Likeness (Lipinski's Rule of Five Analysis)
| Property | Predicted Value for this compound | Lipinski's Rule |
| Molecular Weight | ~260.27 g/mol | < 500 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| LogP | Estimated to be < 5 | < 5 |
The values for this compound are estimated based on its chemical structure and general chemical principles, as specific computational studies were not found.
Future Research Directions and Translational Potential Preclinical Focus
Design and Synthesis of Next-Generation 4-Oxo-4H-chromene-2-carboxylate Analogs
The future of chromone-based drug discovery hinges on the development of innovative and efficient synthetic methodologies to create novel analogs with enhanced potency and specificity. Research is moving beyond traditional synthetic routes to embrace more sophisticated and sustainable strategies.
One promising approach is the development of one-pot cascade reactions, which allow for the construction of the chromone (B188151) skeleton from simple, commercially available starting materials in a single step, often under solvent-free and metal-free conditions. researchgate.net For instance, an efficient method has been developed for synthesizing chromone derivatives from diethyl acetylenedicarboxylate (B1228247) and phenols using pyridine (B92270) and polyphosphoric acid, highlighting advantages like short reaction times and mild conditions. researchgate.net Another facile, one-pot transformation enables the synthesis of the chromone-2-carboxylate scaffold directly from 2-fluoroacetophenone, providing an alternative to the conventional two-step strategy that starts with 2-hydroxyacetophenone (B1195853). researchgate.net This opens up the use of new raw materials for creating diverse molecular modifications. researchgate.net
Synthetic strategies are also focused on creating hybrid molecules by incorporating other pharmacologically active moieties into the 4-oxo-4H-chromene-2-carboxylate framework. This includes the synthesis of derivatives containing:
Fused Thiazole Rings: The synthesis of 2-carboxychromones fused with a 2-methylthiazole (B1294427) ring has been described, starting from substituted acetylhydroxybenzothiazoles. rsc.org
Carboxamide Moieties: Versatile functionalization of the chromone nucleus to produce novel chromone carboxamide derivatives allows for extensive structure-activity relationship (SAR) studies. nih.gov The synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides has been reported for evaluating their antioxidant potential. nih.gov
Nitrogen Heterocyclic Systems: New 4-oxo-4H-chromene derivatives bearing various nitrogen heterocycles have been synthesized and have shown significant antifungal activities. researchgate.net
Sulfonamide Groups: Chromene-based sulfonamides have been synthesized and evaluated as potential inhibitors of carbonic anhydrase, an enzyme associated with tumors. researchgate.net
These advanced synthetic methods are crucial for generating libraries of next-generation analogs, enabling a more thorough exploration of the chemical space around the 4-oxo-4H-chromene-2-carboxylate core and speeding up the discovery of new drug candidates. researchgate.net
Exploration of Novel Therapeutic Targets and Disease Applications
While the chromone scaffold is well-established in certain therapeutic areas, ongoing research continues to uncover new potential applications and molecular targets. The versatility of the 4-oxo-4H-chromene-2-carboxylate structure allows it to interact with a wide range of biological systems.
Anticancer Activity: Chromone derivatives have demonstrated significant potential as anticancer agents. A key strategy involves developing compounds with high tumor specificity to minimize the severe adverse effects associated with many current chemotherapeutic drugs. nih.gov Research has shown that some chromone derivatives exhibit higher tumor specificity compared to major natural polyphenols. nih.gov For example, novel 4H-chromene derivatives incorporating a sulfonamide moiety have been designed as selective antitumor compounds, with some showing remarkable activity against liver (HepG-2), cervical (MCF-7), and colon (HCT-116) cancer cell lines, even outperforming the reference drug Cisplatin. nih.gov Other 4H-chromene analogs have shown potent activity against various cancer cell lines, including A549 (lung), HCT-116 (colon), and MCF-7 (breast), with some compounds arresting the cell cycle and inhibiting tubulin polymerization. nih.govfrontiersin.org
Neurodegenerative Diseases: The chromone scaffold is a promising framework for developing therapeutics for neurodegenerative diseases like Alzheimer's. nih.gov Natural chromones and their derivatives are being investigated for their potential to inhibit key pathological processes in these complex disorders. acs.org
Antimicrobial Applications: The search for new antimicrobial agents is a global health priority, and chromone derivatives have emerged as potential candidates. Synthesized 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates have shown promising activity against both Gram-negative and Gram-positive bacterial strains. nih.govfrontiersin.org Additionally, 4-oxo-4H-chromene derivatives that include nitrogen heterocyclic systems have demonstrated significant antifungal properties. researchgate.net
The exploration of these and other disease areas, such as inflammatory conditions, will continue to be a major focus of future research, driven by the need for novel and more effective treatments. nih.gov
Development of Multi-Target-Directed Ligands Based on the Chromone Scaffold
The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple pathological targets simultaneously. nih.govacs.org The chromone scaffold has proven to be an excellent platform for designing such MTDLs, offering a significant advantage over combination therapies or single-target drugs. nih.govnih.gov
In the context of Alzheimer's disease, research has focused on creating chromone derivatives that can concurrently inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov These enzymes are all implicated in the progression of the disease.
Several studies have reported the successful synthesis and evaluation of such MTDLs:
One study identified a chromone derivative, compound 9a (2-(dimethylamino)ethyl (E)-3-(4-oxo-2-(p-methylphenlcarbamoyl)-4H-chromen-6-yl)acrylate), as a potent and selective inhibitor of AChE and a dual inhibitor of both MAO-A and MAO-B. nih.gov
Another compound from the same study, 23a (2-(dimethylamino)ethyl (E)-3-(4-oxo-3-(phenylcarbamoyl)-4H-chromen-6-yl)acrylate), acted as a selective MAO-B inhibitor while maintaining inhibitory activity against cholinesterases. nih.gov
A separate investigation using a molecular hybridization approach developed compound 36 , which was found to be a potent inhibitor of BuChE, AChE, and MAO-B. nih.gov
These MTDLs often exhibit favorable permeability and toxicological profiles, making them strong candidates for further preclinical development. nih.gov The success in developing chromone-based MTDLs for neurodegenerative diseases highlights the potential of this strategy for other complex conditions where multiple factors contribute to the pathology. nih.gov
Table 1: Inhibitory Activity of Selected Multi-Target Chromone Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 9a | hAChE | 0.21 | nih.gov |
| hMAO-A | 0.94 | nih.gov | |
| hMAO-B | 3.81 | nih.gov | |
| 23a | hMAO-B | 0.63 | nih.gov |
| 36 | BuChE | 5.24 | nih.gov |
| AChE | 0.37 | nih.gov | |
| MAO-B | 0.272 | nih.gov | |
| 15 | hMAO-A | 5.12 | nih.gov |
| hMAO-B | 0.816 | nih.gov |
Integration of Advanced Computational Methods with Experimental Validation
Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation to accelerate the identification and optimization of lead compounds. For the 4-oxo-4H-chromene-2-carboxylate family, these methods are indispensable for understanding structure-activity relationships (SAR), predicting biological activity, and elucidating mechanisms of action at the molecular level.
Computational Techniques in Use:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of chromone derivatives with their biological activity. For instance, a QSAR equation with a high correlation coefficient was developed to predict the antioxidant activity of novel chromone compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies have been used to investigate the binding modes of chromone derivatives within the active sites of enzymes like cyclooxygenase (COX2), carbonic anhydrase IX, and EGFR, helping to explain their inhibitory activity. researchgate.netnih.govnih.gov
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. This has been used to analyze the antioxidant mechanism of chromone derivatives and to study their structural and electronic properties. nih.govd-nb.info
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations have been used to confirm the stability of complexes between chromone derivatives and targets like the COX2 enzyme. nih.gov
The Importance of Experimental Validation: While computational tools are powerful, their predictions must be confirmed through rigorous experimental work. researchgate.netresearchgate.netnih.gov This validation is crucial for building accurate and predictive models. For example, network pharmacology can predict potential targets and pathways for a compound, which are then validated through in-vitro and in-vivo experiments, such as measuring enzyme inhibition or assessing efficacy in animal models. mdpi.com The integration of computational predictions with experimental data, such as NMR, IR spectroscopy, and mass spectrometry for structural confirmation, and in vitro assays for biological activity, creates a robust feedback loop that guides the rational design of more effective therapeutic agents. nih.govd-nb.info This integrated approach streamlines the drug discovery process, saving time and resources by focusing experimental efforts on the most promising candidates. nih.gov
Preclinical Development of Lead Compounds for Specific Therapeutic Areas
The ultimate goal of the research described is to translate promising laboratory findings into clinically useful therapies. The preclinical development phase is a critical step in this process, involving the rigorous evaluation of lead compounds in cellular and animal models to assess their potential for further development.
Several chromone-based derivatives have been identified as strong candidates for preclinical studies based on their potent in vitro activity and desirable drug-like properties. nih.gov For example, the multi-target inhibitors 9a and 23a were highlighted as valid candidates for subsequent optimization and preclinical evaluation due to their favorable permeability and toxicological profiles in initial screens. nih.gov
The preclinical pipeline for a chromone-based lead compound would typically involve:
Lead Optimization: Modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
In-vivo Efficacy Studies: Testing the compound in animal models of the target disease (e.g., transgenic mouse models of Alzheimer's disease or xenograft models of cancer) to demonstrate therapeutic benefit.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing how the drug is processed by the body and how it affects its biological target in a living organism.
Early Safety and Toxicology Assessment: Evaluating the potential for adverse effects in animal studies to establish a preliminary safety profile.
A structured approach, as outlined in studies on chromone derivatives for oral cancer, involves a stepwise progression from initial screening and QSAR analysis to mechanistic studies, in-vivo experiments with animals, and ultimately, clinical application. nih.gov The continued discovery of potent and selective 4-oxo-4H-chromene-2-carboxylate derivatives, supported by robust synthetic and computational methods, ensures a steady pipeline of innovative compounds poised for preclinical evaluation in areas of high unmet medical need like neurodegeneration and oncology. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing isobutyl 4-oxo-4H-chromene-2-carboxylate?
- Methodological Answer : Synthesis typically involves esterification of 4-oxo-4H-chromene-2-carboxylic acid with isobutyl alcohol under acidic catalysis (e.g., sulfuric acid) or via acyl chloride intermediates. For example, analogous chromene carboxylates (e.g., ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) are synthesized using chloroformate derivatives like isobutyl chloroformate as acylating agents . Reaction optimization may include monitoring by TLC, purification via recrystallization, and characterization by -NMR and IR spectroscopy.
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and oxidizing agents, as ester groups are prone to hydrolysis and oxidation. Similar protocols for methyl isobutyl ketone derivatives recommend grounding metal containers to prevent static discharge and storing in well-ventilated areas away from ignition sources .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Use - and -NMR to confirm ester linkage and chromene backbone. IR spectroscopy identifies carbonyl (C=O) stretches (~1700–1750 cm) and conjugated chromene systems. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection (λ ~250–300 nm) is recommended, as applied to related chromene derivatives .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : SCXRD provides precise bond lengths, angles, and torsion angles. For example, chromene derivatives like 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate were analyzed using SHELXL (a refinement program) with R-factors <0.05 . Key steps include:
- Growing crystals via slow evaporation (solvent: ethanol/acetone).
- Collecting data at low temperatures (e.g., 135 K) to minimize thermal motion.
- Refinement using hydrogen-bonding constraints and graph set analysis (e.g., Etter’s formalism) to map intermolecular interactions .
Q. What strategies address contradictions in toxicity data when extrapolating from structural analogs?
- Methodological Answer : For understudied compounds, adopt surrogate data from analogs with similar functional groups. For instance, AEGL values for n-butyl chloroformate were applied to isobutyl chloroformate due to shared toxicity profiles (e.g., respiratory irritation in mice) . Validate via in vitro assays (e.g., Ames test for mutagenicity) and compare metabolic pathways using computational tools like ADMET predictors.
Q. How can hydrogen-bonding networks influence the solid-state stability of this compound?
- Methodological Answer : Graph set analysis (e.g., S , D , R motifs) identifies recurring hydrogen-bond patterns. In 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, C–H···O interactions stabilize the crystal lattice . Use Mercury software to visualize packing diagrams and calculate interaction energies (e.g., van der Waals contributions). Experimental validation includes DSC to assess melting point consistency and hygroscopicity tests .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting NMR data between synthetic batches?
- Methodological Answer : Discrepancies may arise from residual solvents, tautomerism, or polymorphic forms. Employ:
- - COSY and -HSQC to assign signals unambiguously.
- Variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
- Powder XRD to rule out polymorphism, referencing known chromene derivatives .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient carbonyl group in 4-oxo-4H-chromene derivatives is prone to nucleophilic attack. Gaussian or ORCA software can simulate transition states for ester hydrolysis, validated by kinetic studies (e.g., pseudo-first-order rate constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
